2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide
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Overview
Description
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy and methyl groups, and an acetamide side chain linked to a pyrrole ring. The compound’s distinct structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of phenol derivatives with ethyl acetoacetate in the presence of a catalyst such as aluminum chloride.
Introduction of Methoxy and Methyl Groups: The chromen-2-one intermediate is then subjected to methylation and methoxylation reactions using reagents like methyl iodide and sodium methoxide, respectively.
Attachment of the Acetamide Side Chain: The acetamide side chain is introduced through an acylation reaction involving the chromen-2-one derivative and acetic anhydride.
Incorporation of the Pyrrole Ring: Finally, the pyrrole ring is attached via a nucleophilic substitution reaction using pyrrole and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted acetamide derivatives.
Scientific Research Applications
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as oxidative stress and cell proliferation.
Pathways Involved: It modulates signaling pathways related to inflammation, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido-5-ureidopentanoic acid
- 6,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl 3-arylacrylate
Uniqueness
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is unique due to its specific substitution pattern and the presence of both chromen-2-one and pyrrole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H22N2O5 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(2-pyrrol-1-ylethyl)acetamide |
InChI |
InChI=1S/C20H22N2O5/c1-13-15(12-18(23)21-6-9-22-7-4-5-8-22)20(24)27-17-11-14(25-2)10-16(26-3)19(13)17/h4-5,7-8,10-11H,6,9,12H2,1-3H3,(H,21,23) |
InChI Key |
ADRFOFCZOGBGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCN3C=CC=C3 |
Origin of Product |
United States |
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